molecular formula C9H9NO2S B1346788 p-Toluenesulfonylacetonitrile CAS No. 5697-44-9

p-Toluenesulfonylacetonitrile

Cat. No.: B1346788
CAS No.: 5697-44-9
M. Wt: 195.24 g/mol
InChI Key: BBNNLJMGPASZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Toluenesulfonylacetonitrile: is an organic compound with the molecular formula C₉H₉NO₂S . It is a white to almost white crystalline powder with a melting point of approximately 149-152°C . This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Toluenesulfonylacetonitrile can be synthesized through the reaction of p-toluenesulfonyl chloride with acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization or distillation to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: p-Toluenesulfonylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and bases (e.g., sodium hydroxide) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed:

    Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.

    Sulfonate Derivatives: Formed through nucleophilic substitution with alcohols.

    p-Toluenesulfonic Acid: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of p-toluenesulfonylacetonitrile involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl group is highly electron-withdrawing, making the carbon adjacent to the nitrile group susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce sulfonyl and nitrile functionalities into target molecules .

Comparison with Similar Compounds

    p-Toluenesulfonylmethylisocyanide: Similar in structure but contains an isocyanide group instead of a nitrile group.

    p-Toluenesulfonylmethylamine: Formed by the reduction of p-toluenesulfonylacetonitrile.

    p-Toluenesulfonylchloride: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual functional groups (sulfonyl and nitrile), which provide versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNNLJMGPASZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205547
Record name Tosylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5697-44-9
Record name 2-[(4-Methylphenyl)sulfonyl]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5697-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005697449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5697-44-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tosylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tosylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOSYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XRA8X3VVZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3.37 g (28 mmol) of bromoacetonitrile and 640 mg (2.8 mmol) of benzyltriethylammonium chloride are added to a solution of 5 g (28 mmol) of sodium 4-methyl-benzenesulfinate in 50 ml of toluene and 50 ml of dimethylformamide. The reaction mixture is stirred at room temperature for 24 h. The heterogeneous mixture is filtered. The filtrate is evaporated and then purified on silica gel (heptane then heptane/ethyl acetate, 60/40 v/v). The product is triturated in heptane then filtered and dried. 2.95 g of (toluene-4-sulfonyl)-acetonitrile is obtained in the form of a pale yellow powder. (Yield=54%).
Quantity
3.37 g
Type
reactant
Reaction Step One
Name
sodium 4-methyl-benzenesulfinate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
640 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Toluenesulfonylacetonitrile
Reactant of Route 2
Reactant of Route 2
p-Toluenesulfonylacetonitrile
Reactant of Route 3
Reactant of Route 3
p-Toluenesulfonylacetonitrile
Reactant of Route 4
Reactant of Route 4
p-Toluenesulfonylacetonitrile
Reactant of Route 5
Reactant of Route 5
p-Toluenesulfonylacetonitrile
Reactant of Route 6
Reactant of Route 6
p-Toluenesulfonylacetonitrile
Customer
Q & A

Q1: What makes 2-tosylacetonitrile a valuable reagent in organic synthesis?

A1: 2-Tosylacetonitrile is a highly reactive synthetic building block due to the presence of the electron-withdrawing tosyl and nitrile groups. This unique structure enables it to participate in a wide range of reactions, making it particularly useful for constructing various heterocyclic compounds. [] For instance, it reacts readily with α,β-unsaturated nitriles or a mixture of formaldehyde and 3-amino-2-substituted-pent-2-endinitriles to form pyridine derivatives. [] Additionally, reactions with salicylaldehyde yield chromene derivatives. [] Its versatility in forming five- and six-membered rings containing one, two, or three heteroatoms highlights its significance in organic synthesis. []

Q2: Can you elaborate on the types of heterocyclic compounds that can be synthesized using 2-tosylacetonitrile?

A2: 2-Tosylacetonitrile serves as a versatile precursor for synthesizing a variety of heterocyclic systems, including:

  • Pyridines: Reacting 2-tosylacetonitrile with α,β-unsaturated nitriles or a combination of formaldehyde and specific aminopent-2-endinitriles yields pyridine derivatives. []
  • Chromenes: Condensation reactions with salicylaldehyde produce chromene derivatives. []
  • Thiophenes and Thiazoles: The thiocarbamoyl derivative of 2-tosylacetonitrile exhibits reactivity towards α-halogenated compounds, elemental sulfur, and phenyl isothiocyanate, leading to the formation of thiophene and thiazole derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.